BenchChemオンラインストアへようこそ!

IQZ23

Adipogenesis Lipid Metabolism AMPK Activation

IQZ23 is a highly selective β-indoloquinazoline AMPK activator for obesity research. Its unique mechanism (ATP synthase modulation, EC50=0.033 μM) is not replicated by generic analogs, ensuring reliable target engagement. With validated in vivo efficacy (20 mg/kg ip reverses weight gain in mice) and a defined PK profile (t1/2=4.2h), it's the ideal benchmark for SAR and metabolic studies.

Molecular Formula C26H29N5O2
Molecular Weight 443.5 g/mol
Cat. No. B12426160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIQZ23
Molecular FormulaC26H29N5O2
Molecular Weight443.5 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC(=C2C=O)C3=NC4=CC=CC=C4C(=N3)NCCCCN5CCCC5
InChIInChI=1S/C26H29N5O2/c1-33-18-10-11-23-20(16-18)21(17-32)24(28-23)26-29-22-9-3-2-8-19(22)25(30-26)27-12-4-5-13-31-14-6-7-15-31/h2-3,8-11,16-17,28H,4-7,12-15H2,1H3,(H,27,29,30)
InChIKeyHPSVWLBMFVRSNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-2-[4-(4-pyrrolidin-1-ylbutylamino)quinazolin-2-yl]-1H-indole-3-carbaldehyde (IQZ23) for Obesity & Metabolic Disorder Research


5-Methoxy-2-[4-(4-pyrrolidin-1-ylbutylamino)quinazolin-2-yl]-1H-indole-3-carbaldehyde (also known as IQZ23) is a synthetic β-indoloquinazoline analogue [1] with the CAS number 2415643-79-5 and a molecular weight of 443.54 g/mol . It functions as an AMP-activated protein kinase (AMPK) pathway activator via modulation of ATP synthase activity, leading to the inhibition of adipocyte differentiation and a reduction in intracellular triglyceride accumulation in 3T3-L1 adipocytes [1].

The Risks of Generic Substitution for IQZ23 in AMPK-Activation Research


Substituting IQZ23 with other AMPK activators or β-indoloquinazoline analogs can lead to experimental failure or misinterpretation. AMPK activators exhibit highly variable mechanisms (e.g., direct allosteric binding versus upstream modulation of ATP synthase), distinct target engagement profiles, and significantly different potencies in lipid-lowering assays [1]. As evidenced by the 93-fold difference in EC50 between Bou and a derivative [2], minor structural changes within the β-indoloquinazoline class result in massive potency shifts, making biological outcomes non-interchangeable. IQZ23's unique combination of an indole-3-carbaldehyde core with a specific pyrrolidinyl-butylamino side chain on the quinazoline ring is not represented in generic alternatives, ensuring specific activation characteristics and potency that are not duplicated by other compounds [1].

Quantitative Evidence for Selecting IQZ23 Over Closely Related Compounds


Superior Lipid-Lowering Potency Compared to a Closely Related Bouchardatine Derivative

IQZ23 demonstrates significantly greater potency in reducing triglyceride levels in 3T3-L1 adipocytes compared to a structurally optimized bouchardatine derivative. The compound exhibits an EC50 of 0.033 μM, which represents a 7.3-fold improvement over the 0.24 μM EC50 of compound 6e, a previously reported and highly active analog from the same chemical class [1][2].

Adipogenesis Lipid Metabolism AMPK Activation

Quantifiable Downregulation of Adipogenic and Lipogenic Protein Markers by IQZ23

In contrast to other indirect AMPK activators that may require prolonged exposure, IQZ23 demonstrates a rapid and quantifiable reduction in key adipogenic and lipogenic proteins in 3T3-L1 cells. A 24-hour treatment with 0.3-1.0 μM IQZ23 markedly decreases protein levels of C/EBPα, PPARγ, and SREBP-1c [1]. This is followed by a significant decrease in fatty acid synthesis-related proteins like FAS, ACC, and SCD1 after 6 days of treatment [1].

Adipocyte Differentiation Protein Expression Metabolic Disease

Demonstrated In Vivo Efficacy and Acceptable Pharmacokinetic Profile in Preclinical Models

IQZ23 has a validated in vivo pharmacological profile, distinguishing it from many early-stage chemical probes that lack demonstrable systemic activity. In a high-fat and cholesterol diet (HFC)-induced obesity mouse model, treatment with IQZ23 (20 mg/kg, i.p.) significantly reversed body weight increases and accompanying clinical symptoms of obesity without indicative toxicity [1][2]. Furthermore, the compound shows a moderate terminal elimination half-life of 4.2±0.3 h in rats after oral administration (5 mg/kg), with a Cmax of 37.1±7.0 ng/mL .

In Vivo Pharmacology Pharmacokinetics Obesity Models

Optimal Research Applications for IQZ23 Based on Its Defined Performance Profile


Investigating the Role of AMPK in Adipocyte Differentiation and Lipid Metabolism

IQZ23 is an ideal chemical probe for dissecting the AMPK pathway's specific role in adipogenesis. Its high potency (EC50 = 0.033 μM) and defined mechanism of action—activating AMPK via modulation of ATP synthase [1]—make it a superior tool for in vitro studies where precise pathway control and minimal off-target effects are critical. It can be used in 3T3-L1 or primary adipocyte cultures to study the downstream effects of AMPK activation on lipid droplet formation, mitochondrial biogenesis, and the expression of key adipogenic transcription factors like C/EBPα and PPARγ .

Establishing and Validating In Vivo Models of Obesity and Metabolic Syndrome

For research programs aiming to validate AMPK activation as a therapeutic strategy for obesity, IQZ23 serves as a critical tool compound for in vivo proof-of-concept studies. The compound has been shown to significantly reverse diet-induced body weight gain in mice at a dose of 20 mg/kg (i.p.) without overt toxicity [1]. Its favorable in vivo profile, including a defined oral bioavailability and half-life in rats , allows for chronic dosing paradigms to assess efficacy on endpoints such as body weight, fat mass composition, insulin sensitivity, and hepatic steatosis.

Structure-Activity Relationship (SAR) Studies on β-Indoloquinazoline Scaffolds

IQZ23 is the benchmark compound for optimizing β-indoloquinazoline analogs for enhanced metabolic stability or potency. It represents the pinnacle of the SAR exploration reported in its primary literature [1], having been selected from a panel of 40 novel analogs based on superior lipid-lowering efficacy and liver microsomal stability [1]. Comparing new synthetic derivatives against IQZ23's established EC50 of 0.033 μM and its pharmacokinetic parameters (e.g., t1/2 = 4.2 h ) provides a clear and quantitative benchmark for chemical optimization efforts.

Screening for Synergistic Combinations in Metabolic Disorder Therapies

Due to its distinct mechanism of AMPK activation (ATP synthase modulation) [1], IQZ23 is well-suited for combination studies with other classes of metabolic modulators. It can be used in cell-based assays to screen for additive or synergistic effects when paired with, for example, direct AMPK activators, insulin sensitizers, or lipogenesis inhibitors. Its well-characterized effect on a panel of adipogenic and lipogenic protein markers provides a clear readout for assessing the benefits of combinatorial interventions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for IQZ23

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.